Technical Guide: (E)-Methyl 3-(4-cyanophenyl)acrylate

Technical Guide: (E)-Methyl 3-(4-cyanophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

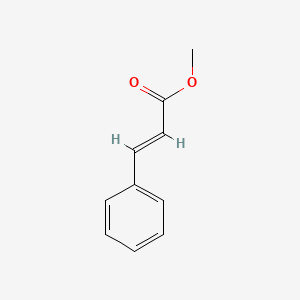

This technical guide provides a comprehensive overview of (E)-Methyl 3-(4-cyanophenyl)acrylate, a versatile organic compound with applications in materials science and as a synthetic intermediate. This document details its chemical and physical properties, spectroscopic data, and established synthesis protocols.

Chemical Identity and Properties

(E)-Methyl 3-(4-cyanophenyl)acrylate is an organic compound featuring a para-substituted cyanophenyl group attached to a methyl acrylate backbone. The "(E)" designation specifies the trans configuration across the carbon-carbon double bond, a critical feature for its reactivity and potential applications in polymer and materials chemistry.

Table 1: Chemical Identifiers and Physical Properties

| Parameter | Data | Reference(s) |

| IUPAC Name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | [1] |

| Synonyms | Methyl (E)-3-(4-cyanophenyl)acrylate, 2-Propenoic acid, 3-(4-cyanophenyl)-, methyl ester, (2E)- | [] |

| CAS Number | 67472-79-1 (Predominantly for E-isomer), 52116-83-3 | [][3][4][5] |

| Molecular Formula | C₁₁H₉NO₂ | [][3] |

| Molecular Weight | 187.19 g/mol | [][3] |

| Appearance | Solid | N/A |

| Purity | ≥95% - 99% (Commercial) | [][4] |

| InChI | InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ | [] |

| InChIKey | CDZMIJFSAZPYEZ-VOTSOKGWSA-N | [] |

| SMILES | COC(=O)C=CC1=CC=C(C=C1)C#N | [] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (E)-Methyl 3-(4-cyanophenyl)acrylate.

Table 2: Spectroscopic Data Summary

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals for olefinic protons with a large coupling constant (J > 15 Hz) characteristic of the (E)-isomer, aromatic protons of the 4-cyanophenyl group, and a singlet for the methyl ester protons. | [1] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, olefinic carbons, aromatic carbons (including the quaternary carbon attached to the cyano group), the cyano carbon, and the methyl ester carbon. | [6] |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ corresponding to the molecular weight of 187.19 g/mol . | [1][6] |

Experimental Protocols

The synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate can be achieved through several established organic reactions. The two most prominent methods are the Palladium-Catalyzed Heck Reaction and the Morita-Baylis-Hillman Reaction.

Synthesis via Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7][8] For this specific synthesis, 4-bromobenzonitrile is coupled with methyl acrylate.

Protocol:

-

Reaction Setup: To a dry, inert-atmosphere flask, add 4-bromobenzonitrile (1.0 eq), methyl acrylate (1.5 eq), a palladium catalyst such as Palladium(II) acetate (0.02 eq), and a phosphine ligand like triphenylphosphine (0.04 eq).

-

Solvent and Base Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, followed by the addition of a base, typically triethylamine (2.0 eq).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (E)-Methyl 3-(4-cyanophenyl)acrylate.

Synthesis via Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction forms a C-C bond between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde.[1][9] This synthesis involves the reaction of 4-cyanobenzaldehyde with methyl acrylate.

Protocol:

-

Reactant Mixture: In a reaction vessel, combine 4-cyanobenzaldehyde (1.0 eq) and methyl acrylate (1.5-2.0 eq).

-

Catalyst Addition: Add a nucleophilic catalyst, most commonly 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-0.3 eq). The reaction can often be run neat (solvent-free) or in a solvent like THF or DMF.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction can be slow, sometimes requiring several days to a week for completion. Reaction progress should be monitored by TLC.

-

Work-up and Dehydration: The initial product is a hydroxylated adduct, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate. This intermediate is often dehydrated in situ or in a subsequent step (e.g., by treatment with an acid catalyst or via an acetylation-elimination sequence) to yield the target acrylate.

-

Purification: The final product is purified by column chromatography on silica gel.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and characterization of (E)-Methyl 3-(4-cyanophenyl)acrylate.

Caption: Workflow for the Synthesis via Heck Reaction.

Caption: Workflow for the Synthesis via Morita-Baylis-Hillman Reaction.

Caption: General Workflow for Product Characterization.

References

- 1. (E)-Methyl 3-(4-cyanophenyl)acrylate (52116-83-3) for sale [vulcanchem.com]

- 3. usbio.net [usbio.net]

- 4. 67472-79-1|(E)-Methyl 3-(4-cyanophenyl)acrylate|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 5. 67472-79-1|(E)-Methyl 3-(4-cyanophenyl)acrylate|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]